5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole
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Overview
Description
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyrazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring structure but lacks the pyrazole moiety.
3-Methylpyrazole: Contains the pyrazole ring but does not have the pyrrole component.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is unique due to its dual-ring structure, which allows it to participate in a wider range of chemical reactions and interact with multiple biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
34580-60-4 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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